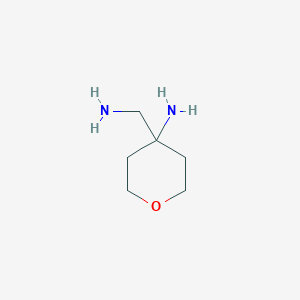
4-(氨甲基)四氢-2H-吡喃-4-胺
描述
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H14N2O It is a derivative of tetrahydropyran, featuring an aminomethyl group attached to the tetrahydropyran ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine typically begins with tetrahydropyran as the starting material.
Reaction Conditions: The aminomethyl group is introduced through amination reactions, which involve the reaction of tetrahydropyran with an appropriate amine source under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of reactors capable of handling large volumes and maintaining precise control over reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction typically results in the formation of amines and alcohols.
Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.
科学研究应用
Chemistry: The compound is used in the synthesis of various organic molecules, including pharmaceuticals and polymers. Biology: It serves as a building block in the construction of biologically active molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of materials with specific chemical and physical properties.
作用机制
Target of Action
It is often used as a reagent in the synthesis of various bioactive compounds . Therefore, the specific targets would depend on the final bioactive compound that it is incorporated into.
Mode of Action
The mode of action of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is primarily through its role as a building block in the synthesis of bioactive compounds . It is often used to construct amide bonds or to incorporate its molecular scaffold into bioactive molecular structures .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine would depend on the bioactive compound it is incorporated into. For instance, it has been used in the synthesis of CC214-2, a selective inhibitor of mTOR kinase, and in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine would depend on the bioactive compound it is incorporated into. For instance, as a part of CC214-2, it could inhibit mTOR kinase, affecting cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine can be influenced by various environmental factors. For instance, it is sensitive to conditions and needs to be stored under inert gas (nitrogen or Argon) at 2–8 °C . These factors would also influence the synthesis and stability of the final bioactive compound it is incorporated into.
相似化合物的比较
4-(Aminomethyl)pyridine: This compound is structurally similar but features a pyridine ring instead of tetrahydropyran.
4-(Aminomethyl)piperidine: Another related compound with a piperidine ring, used in similar applications.
Uniqueness: 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is unique due to its specific structural features, which influence its reactivity and potential applications. Its tetrahydropyran ring provides distinct chemical properties compared to pyridine and piperidine rings.
This comprehensive overview highlights the significance of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
4-(aminomethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-6(8)1-3-9-4-2-6/h1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASGCEYWUQMUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656230 | |
| Record name | 4-(Aminomethyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-16-2 | |
| Record name | 4-(Aminomethyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)oxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

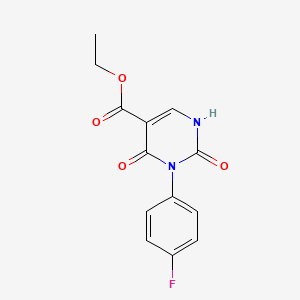
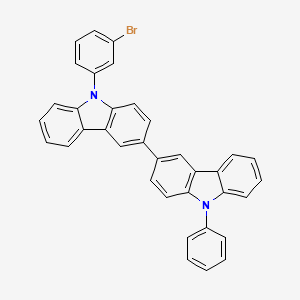
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
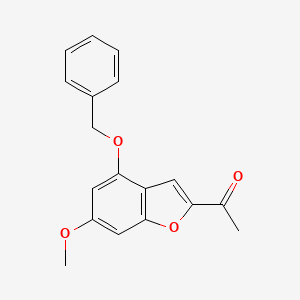
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)
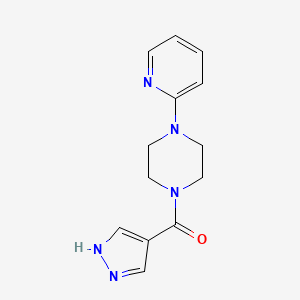
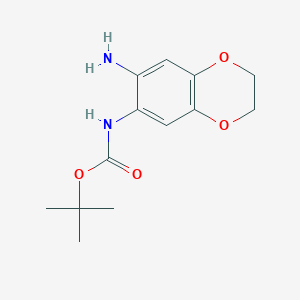
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

